Phenol, 3-tridecyl-

Description

Contextualization within the Alkylphenol Class

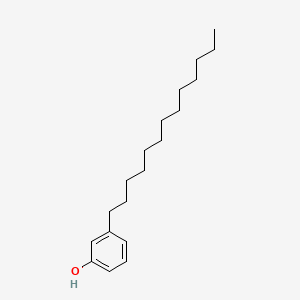

Phenol (B47542), 3-tridecyl- belongs to the alkylphenol class, a group of organic compounds characterized by a hydroxyl group attached to a benzene (B151609) ring, which is substituted with an alkyl chain. silae.it These compounds are also referred to as long-chain phenols. researchgate.net The defining feature of this class is the variability of the alkyl side chain in terms of its length and degree of saturation. researchgate.netku.ac.ke In the case of Phenol, 3-tridecyl-, the phenol ring is substituted at the meta-position with a saturated 13-carbon chain (tridecyl group). nist.gov

This structural motif is shared by a large family of related natural products, particularly prevalent in the Anacardiaceae family. silae.itresearchgate.net The specific properties and biological activities of individual alkylphenols are largely determined by the nature of their alkyl substituent. For instance, within the same plant source, one can find a mixture of alkylphenols with C13, C15, and C17 side chains, which can be saturated or contain one or more double bonds. researchgate.net

Natural Occurrence and Isolation Sources

Phenol, 3-tridecyl- has been identified and isolated from various plant species, often as part of a complex mixture of structurally similar phenolic lipids.

Research has confirmed the presence of Phenol, 3-tridecyl- in several plant families. Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been a key technique in its identification. sciencebiology.orgsciencebiology.org It has been isolated from the root bark of both red and yellow varieties of the cashew tree, Anacardium occidentale. sciencebiology.orgsciencebiology.orgresearchgate.net It is also a known constituent of Ozoroa insignis, where it has been isolated from the roots. researchgate.netresearchgate.netiiim.res.in Other documented plant sources include Ginkgo biloba leaves, and the leaves, roots, and stems of Lannea schweinfurthii. iiim.res.inmdpi.comrroij.commdpi.com

Table 1: Documented Plant Sources of Phenol, 3-tridecyl-

| Plant Species | Family | Plant Part(s) | Reference(s) |

|---|---|---|---|

| Anacardium occidentale (Cashew) | Anacardiaceae | Root Bark, Nutshell Extract | sciencebiology.org, researchgate.net, sciencebiology.org, europa.eu |

| Ozoroa insignis | Anacardiaceae | Roots, Twigs | researchgate.net, researchgate.net, iiim.res.in |

| Ginkgo biloba (Ginkgo) | Ginkgoaceae | Leaves | iiim.res.in, rroij.com, researchgate.net |

| Lannea schweinfurthii | Anacardiaceae | Leaves, Roots, Stems | mdpi.com, mdpi.com |

A significant aspect of the phytochemistry of Phenol, 3-tridecyl- is its co-occurrence with a suite of analogous phenolic lipids. These mixtures are characteristic of certain plant families, especially Anacardiaceae. researchgate.net The term "Cardanol" is often used to describe the mixture of 3-alkylphenols obtained from Cashew Nut Shell Liquid (CNSL) after decarboxylation. researchgate.net Phenol, 3-tridecyl- (Cardanol C13:0) is one component of this mixture. nist.gove3s-conferences.org

In the root bark of Anacardium occidentale, Phenol, 3-tridecyl- is found alongside other cardanols with varying side chain lengths and unsaturation, such as (Z)-3-(pentadec-8-en-1-yl) phenol and (Z)-3-(Heptadec-10-en-1-yl) phenol. sciencebiology.orgsciencebiology.org Similarly, extracts from Ozoroa insignis contain Phenol, 3-tridecyl- in addition to 3-pentadecyl-phenol, 3-heptadecyl-phenol, and various anacardic acids (6-alkylsalicylic acids). researchgate.netresearchgate.net This co-habitation of saturated and unsaturated long-chain phenols and their acidic precursors is a hallmark of the chemistry of these plants. researchgate.netku.ac.ke

Table 2: Examples of Co-occurring Phenolic Lipids with Phenol, 3-tridecyl-

| Co-occurring Compound | Compound Class | Plant Source(s) | Reference(s) |

|---|---|---|---|

| 3-Pentadecylphenol | Cardanol (B1251761) / Alkylphenol | Anacardium occidentale, Ozoroa insignis, Ginkgo biloba | researchgate.net, silae.it, rroij.com |

| 3-Heptadecylphenol | Cardanol / Alkylphenol | Ozoroa insignis, Anacardium excelsum | researchgate.net, silae.it |

| (Z)-3-(Pentadec-8-en-1-yl)phenol | Cardanol / Alkylphenol | Anacardium occidentale | sciencebiology.org, sciencebiology.org |

| (Z)-3-(Heptadec-10-en-1-yl)phenol | Cardanol / Alkylphenol | Anacardium occidentale | sciencebiology.org, sciencebiology.org |

| 6-Pentadecylsalicylic Acid | Anacardic Acid | Ozoroa insignis | researchgate.net, nih.gov |

Biosynthetic Postulations and Pathways

The precise biosynthetic pathway leading specifically to Phenol, 3-tridecyl- has not been fully elucidated. However, strong evidence from related compounds suggests a likely route. It is widely postulated that alkylphenols (cardanols) in plants like Anacardium occidentale are formed via the decarboxylation of their corresponding 6-alkylsalicylic acids, known as anacardic acids. rroij.comresearchgate.net

Anacardic acids are the primary phenolic constituents of raw cashew nut shell liquid. researchgate.netnih.gov Upon heating, the carboxylic acid group is lost, yielding the corresponding cardanol. rroij.comresearchgate.net Therefore, it is hypothesized that Phenol, 3-tridecyl- is biosynthesized from its precursor, 6-tridecylsalicylic acid. The biosynthesis of anacardic acids themselves is believed to follow a polyketide pathway, similar to fatty acid synthesis, which accounts for the variation in the length and saturation of the alkyl side chains observed in nature.

Structure

3D Structure

Properties

IUPAC Name |

3-tridecylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O/c1-2-3-4-5-6-7-8-9-10-11-12-14-18-15-13-16-19(20)17-18/h13,15-17,20H,2-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGRPNIAGKTMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222715 | |

| Record name | Phenol, 3-tridecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72424-02-3 | |

| Record name | Phenol, 3-tridecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072424023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-tridecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Phenol, 3 Tridecyl and Its Derivatives

Key Reaction Mechanisms in Synthesis

The synthesis of 3-tridecylphenol and its derivatives relies on several fundamental reaction mechanisms in organic chemistry.

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically AlCl₃, coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich phenol (B47542) ring. In the case of phenol itself, the attack occurs preferentially at the ortho and para positions due to the resonance stabilization provided by the hydroxyl group. When a phenol ester is used, the subsequent Fries rearrangement can occur through both intramolecular and intermolecular pathways, involving the generation of an acylium ion that then re-substitutes onto the aromatic ring. wikipedia.orglscollege.ac.in

The Clemmensen and Wolff-Kishner reductions of the acyl group to an alkyl group proceed through distinct mechanisms. The Clemmensen reduction is thought to involve a series of single-electron transfers from the zinc surface to the protonated carbonyl group, leading to the formation of a zinc carbenoid intermediate. nih.gov In contrast, the Wolff-Kishner reduction begins with the formation of a hydrazone from the ketone and hydrazine. Subsequent deprotonation of the hydrazone by a strong base, followed by a proton transfer and the elimination of nitrogen gas, leads to the formation of the methylene (B1212753) group. thieme.denih.gov

The catalytic hydrogenation of the unsaturated side chains of cardanol (B1251761) involves the addition of hydrogen across the double bonds, mediated by a metal catalyst such as palladium. The reaction occurs on the surface of the catalyst, where both the alkene and hydrogen are adsorbed.

The control of regioselectivity in these reactions is paramount. For Friedel-Crafts type reactions on phenols, the ortho and para selectivity is a direct consequence of the resonance structures of the phenoxide ion, which show increased electron density at these positions. Overcoming this inherent selectivity to achieve meta-substitution requires strategies that either alter the electronic nature of the substrate, for instance by using a directing group, or employ alternative reaction pathways that are not governed by the same electronic effects. acs.orgnih.govnih.govresearchgate.net

Alkylation and Functionalization of Phenolic Rings

The functionalization of the aromatic nucleus of 3-tridecylphenol is a primary strategy for synthesizing its derivatives. The existing hydroxyl and tridecyl groups on the benzene (B151609) ring exert significant influence on the regioselectivity of these reactions. The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions. The bulky tridecyl group at the meta-position, however, can introduce steric hindrance that may affect the distribution of products.

Alkylation, a common functionalization method, typically proceeds via Friedel-Crafts alkylation. nih.gov In this reaction, an alkylating agent (e.g., an alkene or alkyl halide) reacts with the phenol in the presence of an acid catalyst. nih.gov The reaction can result in either C-alkylation (attachment to the ring) or O-alkylation (attachment to the phenolic oxygen), with conditions often tuned to favor one over the other. nih.gov For C-alkylation of 3-tridecylphenol, the incoming alkyl group is expected to add at the positions ortho and para to the hydroxyl group.

Other functionalization reactions can introduce a variety of substituents onto the phenolic ring, further diversifying the derivatives. These transformations often require specific catalysts and reaction conditions to achieve high yields and desired regioselectivity.

Table 1: Selected Functionalization Reactions of Phenolic Rings

| Reaction | Reagents/Catalyst | Position of Substitution | Resulting Derivative |

|---|---|---|---|

| Friedel-Crafts Alkylation | Alkene or Alkyl Halide / Acid Catalyst (e.g., Amberlyst-15) | Ortho, Para | C-Alkylated Phenol |

| Nitration | Nitric Acid / Sulfuric Acid | Ortho, Para | Nitrophenol Derivative |

| Halogenation | Br₂ or Cl₂ / Lewis Acid | Ortho, Para | Halogenated Phenol |

| Sulfonation | Fuming Sulfuric Acid | Ortho, Para | Phenolsulfonic Acid |

Redox Chemistry in Derivative Synthesis

Redox reactions are fundamental in the synthesis of 3-tridecylphenol derivatives, allowing for the interconversion of functional groups and the formation of important structures like quinones.

Oxidation to Quinones: Phenols can be oxidized to form quinones, a class of compounds characterized by a fully conjugated cyclic dione (B5365651) structure. libretexts.orgyoutube.com The oxidation of 3-tridecylphenol would yield a tridecyl-substituted benzoquinone. This transformation typically requires strong oxidizing agents, such as chromic acid or o-iodoxybenzoic acid (IBX). libretexts.orgnih.gov The reaction proceeds by the removal of two hydrogen atoms (one from the hydroxyl group and one from the ring, usually at the para position) and the formation of two carbonyl groups. youtube.com These quinone derivatives are valuable synthetic intermediates due to their reactivity as electrophiles and dienophiles in cycloaddition reactions. nih.gov

Alkene Reduction: In the synthesis of derivatives that may contain unsaturated side chains, the reduction of carbon-carbon double bonds (alkenes) is a crucial step. For instance, a derivative of 3-tridecylphenol might be synthesized with an additional unsaturated alkyl chain. This alkene group can be selectively reduced to the corresponding alkane without affecting the aromatic ring. Catalytic hydrogenation is a common method, employing catalysts such as palladium on carbon (Pd/C) with hydrogen gas. organic-chemistry.org Another approach is transfer hydrogenation, which uses a hydrogen donor like formic acid in the presence of a palladium catalyst, offering a milder and often more selective alternative. organic-chemistry.org

Table 2: Common Redox Reactions in Derivative Synthesis

| Reaction Type | Substrate | Reagents/Catalyst | Product |

|---|---|---|---|

| Phenol Oxidation | 3-Tridecylphenol | Chromic Acid or IBX | Tridecyl-p-benzoquinone |

| Alkene Reduction | Alkene-containing derivative | H₂, Pd/C | Alkane-containing derivative |

| Quinone Reduction | Tridecyl-p-benzoquinone | NaBH₄ or SnCl₂ | Tridecyl-hydroquinone |

Rearrangement Reactions

Rearrangement reactions provide a powerful tool for carbon-carbon bond formation and complex molecular architecture construction from simpler precursors.

Claisen Rearrangement: The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement that is particularly relevant to phenol derivatives. wikipedia.orgorganic-chemistry.org The reaction begins with the synthesis of an allyl aryl ether, which for 3-tridecylphenol would involve the O-alkylation of the phenol with an allyl halide. Upon heating, this ether undergoes a concerted, intramolecular rearrangement where the allyl group migrates from the oxygen atom to a carbon atom on the aromatic ring, specifically at an ortho position. wikipedia.org

This process forms a new carbon-carbon bond and results in an ortho-allylphenol derivative. organic-chemistry.org The reaction is driven by the formation of a stable carbonyl intermediate which quickly tautomerizes to the aromatic phenol. wikipedia.org If both ortho positions are blocked, the allyl group can undergo a subsequent Cope rearrangement to migrate to the para position. organic-chemistry.org The Claisen rearrangement is highly stereospecific and is a valuable method for introducing allyl groups onto a phenolic ring, which can then be further functionalized.

Table 3: Key Features of the Aromatic Claisen Rearrangement

| Feature | Description |

|---|---|

| Reactant | Allyl ether of 3-tridecylphenol |

| Reaction Type | nih.govnih.gov-Sigmatropic Rearrangement |

| Key Transformation | Migration of allyl group from oxygen to an ortho-carbon |

| Bond Formation | Carbon-Carbon |

| Intermediate | Dienone intermediate which rearomatizes |

| Product | 2-allyl-3-tridecylphenol or 6-allyl-3-tridecylphenol |

Advanced Spectroscopic and Chromatographic Characterization of Phenol, 3 Tridecyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules. For Phenol (B47542), 3-tridecyl-, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity. The data presented is often based on analyses performed in deuterated chloroform (B151607) (CDCl₃) using high-field spectrometers. ajol.infoemerald.comscielo.br

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of Phenol, 3-tridecyl- is characterized by distinct signals corresponding to the aromatic protons, the phenolic hydroxyl group, and the long aliphatic side chain. Based on data from analogous saturated alkylphenols, the expected chemical shifts are well-defined. usm.myscielo.brsemanticscholar.org

The aromatic region typically displays complex multiplets for the four protons on the meta-substituted benzene (B151609) ring, generally appearing between δ 6.60 and 7.20 ppm. usm.mysemanticscholar.org The proton of the phenolic hydroxyl group (-OH) gives a broad singlet, the chemical shift of which can vary depending on concentration and solvent, but is often observed around δ 4.20-5.00 ppm. emerald.com

The protons of the alkyl chain are clearly resolved. The benzylic protons (-CH₂-Ar), being adjacent to the aromatic ring, are deshielded and appear as a triplet around δ 2.55 ppm. scielo.brsemanticscholar.org The bulk of the methylene (B1212753) (-CH₂-) groups in the long tridecyl chain produce a large, broad singlet or multiplet signal around δ 1.29 ppm. scielo.brpsu.edu The terminal methyl (-CH₃) group of the alkyl chain is the most shielded, appearing as a triplet at approximately δ 0.89 ppm. scielo.brpsu.edu

Table 1: Predicted ¹H NMR Chemical Shift Assignments for Phenol, 3-tridecyl-

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |

| Aromatic (Ar-H) | 6.60 - 7.20 | multiplet | - |

| Phenolic (-OH) | 4.20 - 5.00 | broad singlet | - |

| Benzylic (-CH₂-Ar) | ~2.55 | triplet | ~7.6 |

| Methylene (-CH₂-)n | ~1.29 | broad singlet/multiplet | - |

| Terminal Methyl (-CH₃) | ~0.89 | triplet | ~7.1 |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of Phenol, 3-tridecyl-. The spectrum, typically proton-decoupled, shows distinct signals for each unique carbon atom.

The aromatic carbons exhibit signals in the downfield region. The carbon atom bearing the hydroxyl group (C-1) is observed around δ 155.4 ppm, while the carbon attached to the alkyl chain (C-3) resonates near δ 145.0 ppm. scielo.brpsu.edu The other aromatic carbons (C-2, C-4, C-5, C-6) appear in the range of δ 112.5 to 129.4 ppm. scielo.brpsu.edu

The aliphatic side chain carbons have characteristic chemical shifts. The benzylic carbon (C-1') is found at approximately δ 35.8 ppm. scielo.brpsu.edu The carbons of the long methylene chain show a cluster of signals between δ 22.7 and 32.0 ppm. scielo.brsemanticscholar.orgpsu.edu The terminal methyl carbon is the most upfield signal, appearing around δ 14.1 ppm. scielo.brsemanticscholar.orgpsu.edu

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for Phenol, 3-tridecyl-

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C-1 (Ar-OH) | ~155.4 |

| C-3 (Ar-Alkyl) | ~145.0 |

| C-2, C-4, C-5, C-6 | 112.5 - 129.4 |

| C-1' (Benzylic) | ~35.8 |

| Methylene Carbons | 22.7 - 32.0 |

| Terminal Methyl Carbon | ~14.1 |

Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. researchgate.net

COSY: This experiment would show correlations between adjacent protons, for instance, confirming the coupling between the benzylic protons and the adjacent methylene protons in the alkyl chain, as well as the couplings between the aromatic protons.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would link the proton signals for the aromatic ring, benzylic position, and alkyl chain to their corresponding carbon signals.

HMBC: This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those from the benzylic protons to the aromatic carbons (C-2, C-3, C-4) and from the aromatic protons to the benzylic carbon, unequivocally establishing the attachment point of the alkyl chain to the phenol ring.

Mass Spectrometry (MS) for Molecular and Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Phenol, 3-tridecyl- has been identified in natural extracts using Gas Chromatography coupled with Mass Spectrometry (GC-MS). ajol.inforsc.orgscielo.br

The chemical formula for Phenol, 3-tridecyl- is C₁₉H₃₂O, with a molecular weight of approximately 276.46 g/mol . emerald.comusm.my

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS), often utilizing techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements. researchgate.netscielo.br For Phenol, 3-tridecyl-, an HR-MS analysis would confirm its elemental composition by measuring the exact mass of the molecular ion. For example, the negative HRESIMS would show a pseudo-molecular ion [M-H]⁻. scielo.br This precise mass measurement helps to distinguish it from other compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is used to induce and analyze the fragmentation of a selected precursor ion (in this case, the molecular ion of Phenol, 3-tridecyl-). The resulting fragmentation pattern provides valuable structural information. For alkylphenols, a characteristic fragmentation involves cleavage of the benzylic C-C bond, which is the weakest bond in the alkyl chain. This benzylic cleavage would result in a prominent fragment ion corresponding to the hydroxytropylium ion or a related resonance-stabilized structure.

Vibrational Spectroscopy (IR)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule. smbb.mxvscht.cz For Phenol, 3-tridecyl-, the IR spectrum is characterized by several key absorption bands that confirm its phenolic structure and long alkyl chain.

A broad and strong absorption band is typically observed in the region of 3600-3200 cm⁻¹ . This is attributed to the stretching vibration of the hydroxyl (-OH) group of the phenol, often broadened due to hydrogen bonding. smbb.mxresearchgate.net The presence of a long alkyl chain is confirmed by strong C-H stretching vibrations in the 3000-2850 cm⁻¹ region. vscht.cz Specifically, aromatic C-H stretching may appear as a weaker band around 2920 cm⁻¹ . smbb.mx

Table 1: Characteristic IR Absorption Bands for Phenol, 3-tridecyl-

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 | O-H Stretch | Phenolic Hydroxyl |

| 3000-2850 | C-H Stretch | Alkyl Chain |

| ~2920 | C-H Stretch | Aromatic Ring |

| 1615-1500 | C=C Stretch | Aromatic Ring |

Chromatographic Methods for Isolation and Quantification

Chromatographic techniques are essential for separating Phenol, 3-tridecyl- from complex mixtures and for its quantification. Both gas and liquid chromatography are widely employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like Phenol, 3-tridecyl-. interesjournals.orgbotanyjournals.com In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. thermofisher.com The retention time (RT) is a key parameter for identification. For Phenol, 3-tridecyl-, a retention time in the range of 41.703–41.712 minutes has been reported on a non-polar column under specific temperature programming. researchgate.netsciencebiology.orgsciencebiology.org The NIST Chemistry WebBook also provides retention index data for this compound on different columns, such as a value of 2286.1 on an HP-5MS column. nist.gov

Following separation by GC, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. interesjournals.orge3s-conferences.org For Phenol, 3-tridecyl-, with a molecular weight of 276.4568 g/mol , the mass spectrum would show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of alkyl chain fragments and rearrangements of the phenolic ring. nist.gov Analysis of these fragments allows for the definitive identification of the compound. e3s-conferences.org Pyrolysis-GC/MS has also been utilized in the analysis of materials containing related phenolic compounds. oup.com

Table 2: GC-MS Data for Phenol, 3-tridecyl-

| Parameter | Value | Reference |

| Molecular Formula | C₁₉H₃₂O | nist.govsciencebiology.orgsciencebiology.org |

| Molecular Weight | 276 g/mol | sciencebiology.orgsciencebiology.org |

| Retention Time (RT) | 41.703–41.712 min | researchgate.netsciencebiology.orgsciencebiology.org |

| Retention Index (I) | 2286.1 (HP-5MS column) | nist.gov |

Liquid Chromatography Techniques (e.g., HPLC, UPLC, LC-MS)

Liquid chromatography techniques are particularly useful for analyzing less volatile or thermally labile compounds and are frequently used for the analysis of phenolic compounds in various matrices. mdpi.com

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.govnih.gov For phenolic compounds, reversed-phase HPLC with a C18 column is common. lcms.cz Detection is often achieved using a UV detector, as the phenolic ring absorbs UV light. sigmaaldrich.com While specific HPLC methods for the routine analysis of Phenol, 3-tridecyl- are not extensively detailed in the provided context, the general principles of HPLC for phenolic compounds are well-established. nih.gov The separation is influenced by the mobile phase composition (e.g., a gradient of water and acetonitrile (B52724) or methanol (B129727) with an acid modifier), flow rate, and column temperature. lcms.czsigmaaldrich.com

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that uses smaller particle size columns (<2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. nih.govresearchgate.net UPLC is often coupled with mass spectrometry (UPLC-MS) for enhanced identification and quantification capabilities. nih.govmeasurlabs.com This combination allows for the rapid and accurate analysis of complex samples containing various phenolic compounds. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide high selectivity and sensitivity for the analysis of phenolic compounds. lcms.cznih.gov The liquid chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. researchgate.netmdpi.com This is particularly advantageous for complex matrices where co-eluting compounds might interfere with other detectors. lcms.cz

Table 3: Overview of Liquid Chromatography Techniques for Phenolic Compound Analysis

| Technique | Principle | Advantages for Phenol, 3-tridecyl- Analysis |

| HPLC | Separation based on partitioning between liquid mobile and solid stationary phases. nih.gov | Well-established for phenolic compounds; UV detection is applicable. sigmaaldrich.com |

| UPLC | High-efficiency separation using sub-2 µm particles. researchgate.net | Faster analysis, higher resolution, and sensitivity compared to HPLC. nih.gov |

| LC-MS/MS | LC separation followed by mass spectrometric detection. nih.gov | High selectivity and sensitivity, definitive identification through mass fragmentation. lcms.cz |

Spectrophotometric Assays (e.g., Folin-Ciocalteu, Somers method)

Spectrophotometric assays are often used to determine the total phenolic content in a sample. The Folin-Ciocalteu (F-C) assay is a widely used method for this purpose. scielo.brnih.gov

The principle of the F-C assay is based on the oxidation of phenolic compounds by the Folin-Ciocalteu reagent, which is a mixture of phosphotungstic acid and phosphomolybdic acid. oiv.int In an alkaline medium, the phenolic hydroxyl group reduces the F-C reagent, resulting in the formation of a blue-colored complex. oiv.intmarmara.edu.tr The intensity of this blue color, which has a maximum absorbance around 750-760 nm, is proportional to the total amount of phenolic compounds present in the sample. scielo.broiv.int

The Somers method, while also used for phenolic analysis, is more specific to wine analysis and is not as broadly applied as the Folin-Ciocalteu assay for general phenolic content determination.

Reaction Mechanisms and Theoretical Chemistry of Phenol, 3 Tridecyl

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and for 3-tridecylphenol, the reactivity of the benzene (B151609) ring is significantly influenced by its substituents. numberanalytics.comlibretexts.org The hydroxyl (-OH) group is a powerful activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. chemguide.co.ukchemistrystudent.com This activation stems from the ability of the oxygen's lone pairs of electrons to donate into the delocalized π-system of the aromatic ring, thereby increasing the ring's electron density and making it more nucleophilic. chemguide.co.ukyoutube.com This increased electron density renders the ring more susceptible to attack by electrophiles. chemistrystudent.comstudymind.co.uk

The general mechanism for electrophilic aromatic substitution proceeds in two main steps:

Electrophilic Attack: The electrophile attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. numberanalytics.comuomustansiriyah.edu.iq

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. numberanalytics.comuomustansiriyah.edu.iq

The hydroxyl group is also an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the ring. chemguide.co.ukdoubtnut.com In the case of 3-tridecylphenol, the positions ortho to the hydroxyl group are C2 and C4, and the para position is C6. The tridecyl group at the 3-position is an alkyl group, which is also an activating and ortho, para-directing group, albeit weaker than the hydroxyl group. researchgate.net

The combined directing effects of the hydroxyl and tridecyl groups determine the regioselectivity of substitution reactions. The powerful ortho, para-directing ability of the hydroxyl group will be the dominant influence. Therefore, electrophilic substitution on 3-tridecylphenol is expected to occur primarily at the 2, 4, and 6 positions. For instance, reactions like nitration or halogenation will yield a mixture of these isomers. byjus.com The steric hindrance imposed by the bulky tridecyl group at the 3-position might influence the ratio of the isomers formed, potentially favoring substitution at the less hindered 6- and 4-positions over the 2-position. uomustansiriyah.edu.iq

| Reaction Type | Typical Reagents | Expected Products on 3-tridecylphenol |

| Nitration | Dilute HNO₃ | 2-Nitro-3-tridecylphenol, 4-Nitro-3-tridecylphenol, 6-Nitro-3-tridecylphenol |

| Halogenation | Br₂ in a non-polar solvent | 2-Bromo-3-tridecylphenol, 4-Bromo-3-tridecylphenol, 6-Bromo-3-tridecylphenol |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Acyl group substitution primarily at the 6- and 4-positions. |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | Alkyl group substitution primarily at the 6- and 4-positions. |

Oxidation-Reduction Mechanisms Involving the Phenolic Moiety

The phenolic hydroxyl group is a key player in the oxidation-reduction chemistry of 3-tridecylphenol. Its ability to donate a hydrogen atom or an electron makes it susceptible to oxidation, a property that is central to its role as an antioxidant. open.ac.ukmdpi.com

Formation of Phenoxy Radicals

A critical step in the antioxidant action of phenols is the formation of a phenoxy radical. mdpi.com This occurs when the phenol (B47542) donates its hydroxyl hydrogen atom to a free radical, thereby neutralizing the radical and preventing it from causing further oxidative damage. The resulting phenoxy radical is relatively stable due to the delocalization of the unpaired electron over the aromatic ring. open.ac.uk

The presence of the electron-donating tridecyl group at the 3-position can further stabilize the phenoxy radical, enhancing the antioxidant capacity of the molecule. This stabilization facilitates the hydrogen atom transfer, making 3-tridecylphenol a potentially effective radical scavenger.

Pathways to Quinone Derivatives

Phenols can be oxidized to form quinones. libretexts.orgwikipedia.org This transformation involves the loss of two hydrogen atoms from the dihydroxy form (hydroquinone) or the oxidation of the phenol itself. libretexts.org For 3-tridecylphenol, oxidation can lead to the formation of tridecyl-substituted benzoquinones. These reactions can be carried out using various oxidizing agents. libretexts.org

The formation of quinones from phenols can proceed through the initial formation of a phenoxy radical. Further oxidation of this radical can lead to the corresponding quinone. The specific quinone isomer formed will depend on the reaction conditions and the substitution pattern of the starting phenol. For 3-tridecylphenol, oxidation could potentially lead to a tridecyl-substituted ortho- or para-benzoquinone. The conversion between the hydroquinone (B1673460) and quinone forms is a reversible redox process. libretexts.org

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides powerful tools to investigate the intricacies of chemical reactions at a molecular level. diva-portal.org Methods like Density Functional Theory (DFT) are employed to model reaction mechanisms, predict reactivity, and understand the electronic structure of molecules like 3-tridecylphenol. beilstein-journals.orgrsc.org

Elucidation of Reaction Pathways and Transition States

Quantum mechanical calculations can map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products. diva-portal.orgfrontiersin.org This involves locating stable intermediates and, crucially, the transition states that connect them. diva-portal.org For the reactions of 3-tridecylphenol, DFT studies can elucidate the step-by-step mechanism of electrophilic substitutions, detailing the structure and energy of the arenium ion intermediates and the transition states leading to their formation and deprotonation. researchgate.net

Similarly, the oxidation mechanisms can be explored, calculating the bond dissociation energy of the phenolic O-H bond to predict the ease of phenoxy radical formation. researchgate.net The reaction pathways for the subsequent oxidation of the phenoxy radical to quinone derivatives can also be modeled, providing insights into the kinetics and thermodynamics of these processes. frontiersin.org

Prediction of Reactivity and Selectivity

Computational models are increasingly used to predict the reactivity and selectivity of chemical reactions. researchgate.netsemanticscholar.orgrsc.org For 3-tridecylphenol, computational methods can predict the most likely sites for electrophilic attack by calculating properties such as the distribution of electron density and the energies of the different possible arenium ion intermediates. open.ac.ukopen.ac.uk These calculations can help rationalize the observed ortho and para selectivity and the influence of the tridecyl group. open.ac.uk

Machine learning models, often trained on data from quantum mechanical calculations, are also emerging as tools for predicting chemical reactivity with high speed and accuracy. semanticscholar.orgnih.gov Such approaches could be applied to predict the regioselectivity of a wide range of reactions for 3-tridecylphenol and related alkylphenols.

| Computational Method | Application to 3-tridecylphenol | Insights Gained |

| Density Functional Theory (DFT) | Calculation of electron density, orbital energies, and reaction energy profiles. | Prediction of reactive sites for electrophilic attack, stability of phenoxy radicals, and elucidation of oxidation pathways. rsc.orgresearchgate.netresearchgate.net |

| Ab initio methods | High-accuracy calculations of molecular properties and reaction energies. | Detailed understanding of transition state structures and reaction barriers. |

| Molecular Dynamics (MD) | Simulation of the molecule's movement and interactions over time. | Understanding the conformational flexibility of the tridecyl chain and its influence on reactivity. |

| Machine Learning (ML) | Development of predictive models based on large datasets. | Rapid prediction of regioselectivity and reaction outcomes for various transformations. semanticscholar.orgnih.gov |

Structure Activity Relationship Sar Studies for Phenol, 3 Tridecyl Analogues

Impact of Alkyl Chain Length and Saturation on Activity

The length and saturation of the alkyl side chain are critical determinants of the biological activity of phenolic lipids like 3-tridecylphenol. nih.gov The amphiphilic nature of these molecules, with a hydrophilic phenol (B47542) head and a hydrophobic alkyl tail, allows them to interact with and incorporate into biological membranes, and the nature of the alkyl chain heavily influences these interactions. nih.govgerli.com

Research on various phenolic lipids has consistently shown that the length of the alkyl chain directly impacts their biological efficacy, including antimicrobial, antioxidant, and other activities. nih.govresearchgate.netnih.gov Generally, an increase in the length of a saturated alkyl chain enhances lipophilicity, which can improve membrane permeability and, up to a certain point, increase biological activity. researchgate.netmdpi.com For instance, in a study of 3-alkoxyjatrorrhizine derivatives, antimicrobial activity increased as the aliphatic chain was elongated, reaching a peak with an eight-carbon chain (octyloxy) before slightly decreasing. nih.gov This suggests an optimal length for membrane interaction, after which negative effects like steric hindrance may reduce efficacy. nih.gov Similarly, studies on other cationic amphiphiles show that antimicrobial efficacy increases with alkyl chain elongation, often maximizing with C14 to C16 chains. mdpi.com

The degree of saturation in the alkyl chain also plays a pivotal role. The presence of double bonds (unsaturation) can significantly alter a molecule's shape and flexibility, affecting how it fits into biological targets. In some cases, unsaturated analogues show higher activity than their saturated counterparts. nih.gov For example, long-chain unsaturated fatty acids like oleic and linoleic acid demonstrate a more marked biological response compared to the saturated stearic acid of the same carbon length. nih.gov This increased effect is attributed to the perturbation of the lipid layer of cell membranes. nih.gov Conversely, for some endpoints like biodegradability, unsaturated hydrocarbon chains can degrade much faster than their saturated equivalents. acs.org

Table 1: Impact of Alkyl Chain Characteristics on Biological Activity of Phenolic Analogues

| Compound Class/Analogue | Alkyl Chain Variation | Activity Measured | Key Finding | Reference |

|---|---|---|---|---|

| 3-Alkoxyjatrorrhizine derivatives | Chain length (C2 to C12) | Antimicrobial | Activity peaked with an octyl (C8) chain and then slightly decreased. | nih.gov |

| Cholinium-based ionic liquids | Chain length (C10 to C16) | Antimicrobial | Efficacy increased with chain length, reaching maximum values for C14–C16 homologs. | mdpi.com |

| Fatty acids | Chain length and saturation | Gastric Inhibitory Polypeptide (GIP) release | Long-chain fatty acids (C18) were potent stimulators, especially when unsaturated, while short- and medium-chain saturated acids (C3, C10) were not. | nih.gov |

| cis-Unsaturated fatty acids | Chain length and number of double bonds | Platelet aggregation inhibition | Inhibitory effects increased with alkyl chain length and with the number of double bonds. | nih.gov |

| Phosphonium based fatty acid ionic liquids | Fatty acid chain length | Antimicrobial (Toxicity) | An increase in toxicity was observed with increasing alkyl group chain length. | researchgate.net |

Influence of Phenolic Hydroxyl Group Substitution Patterns

The substitution pattern of the phenolic ring, including the position of the hydroxyl (-OH) group and the presence of other substituents, is a crucial factor governing the activity of phenolic compounds. mdpi.comoup.com The location of the alkyl chain relative to the hydroxyl group (ortho-, meta-, or para-substitution) and the presence of other electron-donating or electron-withdrawing groups can significantly alter the molecule's electronic properties, steric profile, and hydrogen-bonding capacity. eurekaselect.comacs.org

For many biological activities, the position of substituents is key. For example, in a study of ferrocenyl-phenol complexes, compounds with a hydroxyl group in the para-position showed superior cytotoxic effects compared to those with a meta-hydroxyl group. researchgate.net This was linked to the ability of the p-phenol to engage in proton-coupled intramolecular electron transfer, a process less favorable for the m-phenol analogue. researchgate.net In contrast, studies on odor detection have found that phenols with monoalkyl groups in the meta-position can have exceptionally low odor thresholds. oup.com

The presence of other functional groups on the ring also modulates activity. Electron-donating groups, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), can enhance the reactivity of the phenolic ring. eurekaselect.comacs.org SAR studies on benzylideneacetophenones revealed that the presence of electron-donating groups on the para-position of the phenolic ring tended to enhance anti-inflammatory and antioxidant activity. eurekaselect.comnih.gov The number and position of hydroxyl groups are also critical for antioxidant activity; for instance, multiple hydroxyl groups, particularly in the meta position (e.g., a resorcinol (B1680541) structure), can increase radical-scavenging capacity. nih.govgerli.com

Table 2: Influence of Phenolic Ring Substitution on Activity

| Compound Class | Substitution Pattern | Activity Measured | Key Finding | Reference |

|---|---|---|---|---|

| Ferrocenyl-phenol complexes | para- vs. meta-hydroxyl group | Cytotoxicity | The para-substituted phenol showed superior cytotoxic effects compared to the meta-substituted analogue. | researchgate.net |

| Volatile alkylated phenols | meta- vs. other alkyl substitutions | Odor detection threshold | Phenols with monoalkyl groups in the meta-position exhibited very low odor detection thresholds. | oup.com |

| Benzylideneacetophenones | Electron-donating groups at para-position | Anti-inflammatory & Antioxidant | The presence of electron-donating groups at the para-position enhanced biological activity. | eurekaselect.comnih.gov |

| Methylated phenol derivatives | ortho- vs. meta-methyl groups | Glycine receptor activation | EC₅₀ values were not significantly different between ortho- and meta-methylated analogues, but halogenation at the para-position dramatically increased potency. | nih.gov |

| Phenolic acids | Number and position of hydroxyl groups | Antimicrobial | Antimicrobial potential depends on the number and position of substituents on the benzene (B151609) ring. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Chemical Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find statistically significant correlations between the chemical structures of compounds and their biological or chemical activities. collaborativedrug.comtaylorandfrancis.commdpi.com By representing molecular structure through numerical values called descriptors (which account for properties like hydrophobicity, electronic effects, and steric factors), QSAR models can predict the activity of new or untested chemicals. taylorandfrancis.comfrontiersin.org This approach is widely used to forecast the properties of environmental pollutants like alkylphenols, including their biodegradability and toxicity. taylorandfrancis.comnih.govmuni.cz

For alkylphenols, QSAR models have been successfully developed to predict various endpoints. A study on 26 alkylphenols used techniques like Multiple Linear Regression (MLR) to create models for their biodegradability, measured by Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD). nih.gov These models showed high predictive performance, with correlation coefficients (r²) for the training sets being 0.924 for BOD and 0.888 for COD, indicating a strong relationship between the selected molecular descriptors and degradability. nih.gov Such models are valuable for prioritizing chemicals for environmental risk assessment. nih.gov

The development of a robust QSAR model follows several key steps, including data collection, calculation of molecular descriptors, model building using machine learning or statistical methods, and rigorous validation. mdpi.comfrontiersin.org For instance, nano-QSAR models, which are adapted for nanomaterials, have been built using ensemble learning approaches and have shown high prediction accuracy (over 90%) for the biological effects of diverse nanoparticles. rsc.org In the context of drug discovery, QSAR models for paclitaxel (B517696) analogues, developed using Comparative Molecular Field Analysis (CoMFA), have demonstrated excellent predictive power, with cross-validated r² values as high as 0.835. nih.gov These examples highlight the power of QSAR to expand the understanding of structure-activity relationships beyond experimental testing alone and to guide the design of safer and more effective chemicals. nih.govrsc.org

Table 3: Examples of QSAR Models for Phenolic Compounds and Analogues

| Model Type | Compound Class | Predicted Property | Model Performance (r²) | Reference |

|---|---|---|---|---|

| Multiple Linear Regression (MLR) | 26 Alkylphenols | Biodegradability (log 1/BOD) | 0.924 | nih.gov |

| Multiple Linear Regression (MLR) | 26 Alkylphenols | Degradability (log 1/COD) | 0.888 | nih.gov |

| Comparative Molecular Field Analysis (CoMFA) | Paclitaxel Analogues | Anticancer Activity (A549 cell line) | 0.835 (cross-validated) | nih.gov |

| Ensemble Learning (Nano-QSAR) | Diverse Nanoparticles | Biological Activity | >0.851 | rsc.org |

| Not Specified | m-Anilines and p-Phenols | Toxicity & Biodegradability | Hydrophobicity was key for toxicity; electronic/steric properties were key for biodegradability. | muni.cz |

Biological Mechanisms of Action Non Clinical Investigations

Molecular Interactions and Cellular Pathway Modulation

Redox Homeostasis and Antioxidant Mechanisms

Phenolic compounds, including 3-tridecylphenol, are recognized for their antioxidant properties, which are largely attributed to their chemical structure. sci-hub.se The hydroxyl group attached to the benzene (B151609) ring is key to their function, enabling them to act as free radical scavengers. sci-hub.senih.gov This action involves donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby breaking chain reactions that can lead to cellular damage. nih.govjscholarpublishers.com The stability of the resulting phenoxyl radical is enhanced by the aromatic ring, which delocalizes the unpaired electron. scienceopen.com

The antioxidant mechanisms of phenolic compounds are multifaceted and can include:

Scavenging of radical species: Directly neutralizing ROS and RNS. nih.gov

Suppression of ROS/RNS formation: This can be achieved by inhibiting enzymes involved in their production or by chelating transition metal ions like iron and copper, which catalyze the formation of highly reactive hydroxyl radicals through Fenton-like reactions. nih.gov

Upregulation or protection of antioxidant defense systems: This can involve enhancing the activity of endogenous antioxidant enzymes. nih.gov

The structure of a phenolic compound significantly influences its antioxidant efficacy. For instance, the number and position of hydroxyl groups on the benzene ring, as well as the presence of other substituents, can affect its radical scavenging ability. sci-hub.se In some cases, the presence of bulky groups near the hydroxyl group, creating what is known as a hindered phenol (B47542), can selectively target free radicals. vinatiorganics.com While not specific to 3-tridecylphenol, studies on other phenolic compounds show that their interaction with and modulation of ROS can influence various cellular signaling pathways. researchgate.netmdpi.com

Modulation of Enzymatic and Protein Activities

The biological functions of many intracellular signaling enzymes are dependent on intricate protein-protein interactions (PPIs) with substrates, scaffolding proteins, and other molecules. nih.gov Small molecules can modulate these signaling pathways by disrupting these crucial interactions, offering an alternative to direct inhibition of catalytic activity. nih.gov Phenolic compounds have been shown to modulate the activity of various enzymes. nih.gov

The interaction of small molecules with proteins can lead to the modulation of their enzymatic activity, subcellular localization, or their capacity to bind to other protein partners. tue.nl This modulation is a key mechanism in the regulation of diverse cellular processes, including signaling pathways and cell cycle control. tue.nlmdpi.com For example, the inhibition of enzymes can occur through the binding of small molecules to their active sites or allosteric sites, altering their conformation and function. nih.gov In the context of 3-tridecylphenol, while specific interactions are not detailed in the provided results, its phenolic structure suggests a potential to interact with various proteins and enzymes, a common characteristic of phenolic compounds. nih.govmdpi.com

Membrane Interaction Dynamics and Permeability

The interaction of phenolic compounds with cellular membranes can lead to alterations in membrane properties, including permeability. The lengthy alkyl chain of 3-tridecylphenol suggests it may enhance membrane permeability compared to its shorter-chain counterparts.

Studies on other phenolic compounds reveal that their effects on membrane permeability are governed by specific interactions at the lipid-water interface and are not necessarily correlated with lipophilicity. rsc.org Some phenolic compounds have been shown to increase the permeability of phospholipid bilayers to ions by forming stable interactions with the phosphate (B84403) groups of lipids. rsc.org This interaction can cause local changes in lipid packing, which in turn lowers the energy barrier for the formation of ion-induced pores. rsc.org

The structure of the phenolic compound is a critical determinant of its interaction with the membrane. rsc.org Molecular dynamics simulations have shown that some peptides can perturb membranes, increasing their flexibility, thickness, and lateral diffusion. frontiersin.org The hydrophobic parts of these molecules can form strong interactions with the hydrophobic tails of membrane lipids, playing a crucial role in the interaction. frontiersin.org The movement of molecules across the cell membrane is influenced by factors like polarity and size, with the hydrophobic core of the membrane posing a barrier to charged molecules. uvigo.es

In vitro Efficacy and Mechanistic Insights (Excluding Clinical Data)

Antiparasitic Action Mechanisms (e.g., Caenorhabditis elegans, Plasmodium falciparum)

The free-living nematode Caenorhabditis elegans serves as a valuable model organism in the discovery and characterization of anthelmintic compounds. plos.orgnih.gov Research using this model has been instrumental in identifying the mechanisms of action of various antiparasitic drugs. plos.org For instance, studies on C. elegans have revealed that certain compounds exert their paralyzing effects by targeting muscle receptors such as the levamisole-sensitive nicotinic acetylcholine (B1216132) receptors (L-AChRs) and GABA receptors. plos.orgnih.gov Some anthelmintics act as inhibitors of these receptors, decreasing the frequency of channel opening through negative allosteric modulation. plos.org The development of new anthelmintics with novel mechanisms of action is crucial to combat the rise of drug-resistant nematode strains. plos.org

In the context of malaria, caused by Plasmodium falciparum, the search for new, fast-acting antimalarial drugs is a priority due to the emergence of resistance to current treatments like artemisinin. nih.govmdpi.com Research focuses on identifying compounds that can rapidly clear the parasite load. nih.gov The mechanism of action of antimalarials can involve various targets, including parasite transporters and pathways like heme detoxification. nih.gov Phenotypic screening of compounds against P. falciparum can reveal distinct morphological changes, providing clues about their mode of action. nih.govfrontiersin.org While 3-tridecylphenol itself has been isolated from sources with traditional medicinal uses, specific studies detailing its direct antiparasitic action mechanisms against C. elegans or P. falciparum were not found in the provided search results.

Antimicrobial Action Mechanisms (e.g., antibacterial, antifungal)

3-Tridecylphenol has demonstrated antibacterial activity against a range of bacteria. e3s-conferences.org Phenolic compounds, in general, can exert their antibacterial effects through various mechanisms. mdpi.com These include interacting with bacterial proteins and cell walls, altering cytoplasmic functions and membrane permeability, inhibiting energy metabolism, and damaging or inhibiting the synthesis of nucleic acids. mdpi.com

The structure of the bacterial cell wall influences its susceptibility to phenolic compounds. Gram-negative bacteria, with their complex outer membrane, are often more resistant than Gram-positive bacteria. mdpi.com The antibacterial mechanism against Gram-negative bacteria can involve the accumulation of hydroxyl groups in the lipid bilayers of the outer membrane, which disrupts lipoprotein interactions and increases cell membrane permeability. mdpi.com

Some plant extracts containing phenolic compounds have shown significant antibacterial effects. For example, extracts from cashew nut shells, which contain 3-tridecylphenol, have demonstrated strong activity against Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. e3s-conferences.org The effectiveness of these extracts can vary depending on the solvent used for extraction, indicating that the solubility of the active compounds plays a role in their efficacy. researchgate.netiomcworld.com

In terms of antifungal activity, 3-tridecylphenol has been isolated from a plant extract that showed inhibitory effects against the fungus-like organism Pythium insidiosum. researchgate.net The mechanisms of antifungal action for phenolic compounds can be similar to their antibacterial mechanisms, often involving disruption of the cell membrane and vital cellular processes. updatepublishing.com

Table 1: In vitro Antibacterial Activity of an Extract Containing 3-Tridecylphenol

| Bacterium | Inhibition Zone (mm) |

| B. subtilis | Strong activity reported. e3s-conferences.org |

| P. aeruginosa | Strong activity reported. e3s-conferences.org |

| E. coli | Strong activity reported. e3s-conferences.org |

| S. aureus | Strong activity reported. e3s-conferences.org |

In vitro Cytotoxicity Mechanisms against Specific Cell Lines (e.g., HeLa cells)

Non-clinical, in vitro investigations have explored the cytotoxic effects of Phenol, 3-tridecyl-, also known as 3-tridecylphenol or ginkgol C13:0, against several human cancer cell lines. Research highlights that the compound's bioactivity is influenced by its chemical structure, particularly the nature of its alkyl side chain.

Studies have demonstrated that Phenol, 3-tridecyl- possesses antiproliferative effects against various cancer cells. biolegend.com An investigation into six ginkgol homologs evaluated their inhibitory effects on human hepatoma (HepG2), human gastric carcinoma (HGC), and human colon adenocarcinoma (SW480) cell lines. biolegend.comcellsignal.com The findings indicated that Phenol, 3-tridecyl-, which has a saturated alkyl side chain, exhibited less potent cytotoxicity compared to ginkgol homologs with unsaturated side chains. biolegend.comcellsignal.com

The half-maximal inhibitory concentrations (IC₅₀) from this research, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are detailed below. cellsignal.com

Specific research on human cervical cancer (HeLa) cells has also been conducted. A study focused on the structure-activity relationships of 23 different alkylphenols investigated their in vitro cytotoxicity toward the HeLa cell line. researchgate.net The primary method used in this investigation was the lactate (B86563) dehydrogenase (LDH) cytotoxicity assay. researchgate.net This type of assay measures the release of LDH from the cytosol into the culture medium, which is an indicator of compromised cell membrane integrity, a hallmark of cell death processes like necrosis or late-stage apoptosis. researchgate.netnih.gov

The mechanism of action for alkylphenols like Phenol, 3-tridecyl- is believed to involve their interaction with biological membranes. nih.gov As amphiphilic molecules, phenolic lipids can integrate into the lipid bilayers of cell membranes. This integration can disrupt membrane structure and function, leading to increased permeability and, ultimately, cell lysis. nih.gov The presence of 3-pentadecylphenol, a structurally similar compound, has been shown to alter the physical properties of liposome (B1194612) bilayers, supporting the membrane disruption hypothesis. nih.gov

Environmental Fate and Biogeochemical Cycling of Phenol, 3 Tridecyl

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For Phenol (B47542), 3-tridecyl-, key abiotic degradation pathways include photodegradation and chemical oxidation. noack-lab.com These processes can alter the structure of the molecule, potentially leading to its mineralization or the formation of various transformation products.

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. nih.gov For phenolic compounds, this process often involves the generation of reactive oxygen species. While direct photolysis can occur, the presence of photosensitizers in the environment can accelerate degradation. cabidigitallibrary.org

The photodegradation of phenolic compounds can proceed through various mechanisms, including homolysis, heterolysis, photoionization, and photoisomerization. cabidigitallibrary.org In the case of phenol, photodegradation in the presence of a photocatalyst like titanium dioxide (TiO2) involves the formation of intermediates such as catechol and hydroquinone (B1673460), which are then further oxidized. researchgate.net The process is influenced by factors like pH, with acidic conditions sometimes favoring degradation due to the increased production of hydroxyl radicals. nih.gov The efficiency of photodegradation can decrease as the initial concentration of the phenol increases. nih.gov

Table 1: Factors Influencing the Photodegradation of Phenolic Compounds

| Factor | Description of Influence |

| Light Intensity | Higher light intensity generally leads to faster degradation rates. |

| pH | Can affect the surface charge of photocatalysts and the generation of reactive species. Acidic pH often enhances degradation. nih.gov |

| Presence of Photosensitizers | Natural substances in water can absorb light and transfer the energy to the pollutant, accelerating its breakdown. |

| Initial Concentration | Higher concentrations can sometimes lead to slower degradation rates due to light screening effects or saturation of catalyst sites. nih.gov |

Chemical oxidation involves the transformation of a compound through reaction with oxidizing agents present in the environment. Common environmental oxidants include ozone, chlorine, and chlorine dioxide. orsanco.org These reactions can lead to the destruction of the phenolic ring. orsanco.org For instance, the oxidation of phenols can yield products like quinones. The effectiveness of different chemical oxidants can vary depending on the specific phenolic compound and environmental conditions such as the volume and concentration of the waste. orsanco.org

Biotic Transformation and Biodegradation

Biotic processes, driven by living organisms, are crucial for the breakdown of organic compounds in the environment. redalyc.org Microorganisms, in particular, play a significant role in the degradation of phenolic compounds. frontiersin.org

Microorganisms such as bacteria and fungi can utilize phenolic compounds as a source of carbon and energy. nih.govresearchgate.net The biodegradation of phenols often begins with an initial hydroxylation of the aromatic ring, catalyzed by enzymes like phenol hydroxylase, to form catechol. frontiersin.org Catechol is a key intermediate that can then be cleaved through two main pathways: the ortho-cleavage pathway and the meta-cleavage pathway, catalyzed by catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, respectively. frontiersin.orgmdpi.com These pathways ultimately lead to the formation of compounds that can enter central metabolic cycles. pjoes.com

The rate and extent of microbial degradation can be influenced by the structure of the alkylphenol, including the length and branching of the alkyl chain. Some microorganisms are capable of degrading a range of phenolic compounds, even at high concentrations. mdpi.com For instance, certain Pseudomonas and Rhodococcus species are known for their ability to degrade phenol. frontiersin.orgmdpi.com

Table 2: Examples of Microorganisms Involved in Phenol Degradation

| Microorganism Genus | Degradation Capability | Reference |

| Pseudomonas | Can degrade phenol and various chlorobiphenyls. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| Acinetobacter | Capable of degrading phenol, often via the ortho-cleavage pathway. frontiersin.org | frontiersin.org |

| Rhodococcus | Can degrade phenol at high concentrations. mdpi.com | mdpi.com |

| Bacillus | Some species can utilize polystyrene and other plastics as a carbon source. nih.gov | nih.gov |

| Aspergillus | Fungi that can participate in phenol degradation. frontiersin.org | frontiersin.org |

The breakdown of phenolic compounds is mediated by specific enzymes. mdpi.com Key enzymes in these biotransformation pathways include phenol hydroxylases, which initiate the degradation process, and dioxygenases, which are responsible for ring cleavage. frontiersin.orgmdpi.com The process of biotransformation can modify the structure of the parent compound, potentially altering its biological activity. mdpi.com Enzymatic methods can be harnessed to produce specific metabolites of bioactive compounds for further study. mdpi.compreprints.org The efficiency of these enzymatic reactions can be limited by factors such as catalytic efficiency and substrate specificity. mdpi.com

Environmental Distribution and Partitioning Dynamics (e.g., in water, sediment, biota)

The distribution of Phenol, 3-tridecyl- in the environment is governed by its physicochemical properties, particularly its hydrophobicity. Due to its long alkyl chain, it is expected to have a high octanol-water partition coefficient (Kow), indicating a tendency to partition from water into more organic phases like sediment, soil organic matter, and the fatty tissues of organisms (biota). nih.govgoogle.com

The partitioning of chemicals between different environmental compartments such as air, water, and soil can be estimated using fugacity models. mdpi.com For hydrophobic compounds, there is a significant potential for bioaccumulation in aquatic organisms. The equilibrium partitioning (EqP) method is often used to estimate environmental quality standards for soil and sediment based on aquatic toxicity data and partitioning coefficients. openrepository.com However, this method can sometimes over or underestimate the actual risk. openrepository.com The presence of such compounds has been detected in various environmental matrices, including marine sediments. ifremer.fr

Q & A

Q. How to ensure reproducibility in phenol-related studies?

- Guidelines : Adhere to and standards for reporting methods, including numerical treatments (e.g., error margins, regression coefficients). Provide raw data tables and code for computational models in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.